molecular formula C19H14FN5O B15105391 1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B15105391
M. Wt: 347.3 g/mol
InChI Key: HRDGHAMPXPXZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, a pyrrolyl group, and a pyrazole carboxamide moiety

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester or diketone.

    Introduction of the pyrrolyl group: This step involves the reaction of the pyrazole intermediate with a suitable pyrrole derivative under acidic or basic conditions.

    Attachment of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine, such as pyridin-3-amine, under dehydrating conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Condensation: The carboxamide group can undergo condensation reactions with various reagents, forming imines, amides, or other derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-imidazol-1-yl)-1H-pyrazole-4-carboxamide: This compound has an imidazolyl group instead of a pyrrolyl group, which may influence its chemical properties and applications.

    1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may alter its solubility and reactivity.

Properties

Molecular Formula

C19H14FN5O

Molecular Weight

347.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-pyridin-3-yl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H14FN5O/c20-14-5-7-16(8-6-14)25-19(24-10-1-2-11-24)17(13-22-25)18(26)23-15-4-3-9-21-12-15/h1-13H,(H,23,26)

InChI Key

HRDGHAMPXPXZQR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.